2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid
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Overview
Description
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dihydroquinoxaline sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline ring, followed by the introduction of the methoxyphenyl group and sulfonic acid functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylacetic acid
Uniqueness
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
59457-58-8 |
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Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-quinoxaline-2-sulfonic acid |
InChI |
InChI=1S/C15H14N2O4S/c1-21-12-8-6-11(7-9-12)15(22(18,19)20)10-16-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3,(H,18,19,20) |
InChI Key |
YUHDHPWCVCDFAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=NC3=CC=CC=C3N2)S(=O)(=O)O |
Origin of Product |
United States |
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